An In-depth Technical Guide to 4-Nitrobenzaldehyde-d5 (CAS Number: 1173019-23-7)
An In-depth Technical Guide to 4-Nitrobenzaldehyde-d5 (CAS Number: 1173019-23-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitrobenzaldehyde-d5, a deuterated analog of 4-Nitrobenzaldehyde. It is intended to serve as a valuable resource for professionals in research, particularly in the fields of drug discovery, development, and analytical chemistry. This document covers the compound's fundamental properties, synthesis, and key applications, with a focus on its role as an internal standard and a tool in metabolic studies.
Core Compound Properties
4-Nitrobenzaldehyde-d5 is a stable, isotopically labeled form of 4-Nitrobenzaldehyde where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, a critical feature for its applications in mass spectrometry.
Table 1: Physicochemical Properties of 4-Nitrobenzaldehyde and its Deuterated Analog
| Property | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde-d5 |
| CAS Number | 555-16-8[1][2] | 1173019-23-7 |
| Molecular Formula | C₇H₅NO₃[1] | C₇D₅HNO₃ |
| Molecular Weight | 151.12 g/mol [1] | Approx. 156.15 g/mol |
| Appearance | Slightly yellowish crystalline powder[1] | Not specified, expected to be similar to the unlabeled compound |
| Melting Point | 103-106 °C[1][2] | Not specified, expected to be similar to the unlabeled compound |
| Boiling Point | 300 °C[1] | Not specified, expected to be similar to the unlabeled compound |
| Solubility | Soluble in ethanol, benzene, and glacial acetic acid. Slightly soluble in ether.[2] | Not specified, expected to be similar to the unlabeled compound |
Synthesis and Isotopic Labeling
A plausible synthetic approach is the deuteration of a starting material like benzaldehyde, followed by nitration. A general method for the C-1 deuteration of a wide variety of aldehydes utilizes N-heterocyclic carbene catalysts in a solvent containing deuterium oxide (D₂O) under mild reaction conditions.[3] This method could potentially be adapted for the ring deuteration of a protected benzaldehyde derivative prior to nitration.
Another established method for the synthesis of the non-deuterated 4-Nitrobenzaldehyde involves the oxidation of 4-nitrotoluene.[1] To synthesize the deuterated analog, one could start with deuterated toluene (toluene-d8), perform nitration to obtain 4-nitrotoluene-d7, and then selectively oxidize the methyl group to an aldehyde.
The synthesis of stable isotope-labeled 2-nitrobenzaldehyde derivatives for use as internal standards has been reported, involving the nitration of [1,2,3,4,5,6-¹³C₆]toluene followed by oxidation of the methyl group. A similar strategy could be employed for 4-Nitrobenzaldehyde-d5, starting with the appropriately deuterated toluene.
Applications in Research and Drug Development
The primary utility of 4-Nitrobenzaldehyde-d5 lies in its application as an internal standard for quantitative analysis by mass spectrometry and as a tracer in drug metabolism and pharmacokinetic (DMPK) studies.
Internal Standard for Mass Spectrometry
In quantitative liquid chromatography-mass spectrometry (LC-MS) analysis, stable isotope-labeled internal standards are considered the gold standard for improving the accuracy and precision of measurements.[4] 4-Nitrobenzaldehyde-d5, with its mass shift of +5 Da compared to the endogenous or unlabeled analyte, can be used to correct for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the ionization of the analyte.[4][5][6]
Experimental Workflow: Use of 4-Nitrobenzaldehyde-d5 as an Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
A known amount of 4-Nitrobenzaldehyde-d5 is added to the biological sample containing the unlabeled 4-Nitrobenzaldehyde (the analyte). Both compounds are extracted and analyzed by LC-MS/MS. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the concentration of the analyte from a calibration curve.
Probing Reaction Mechanisms
Isotopically labeled compounds are invaluable tools for elucidating chemical reaction mechanisms. By tracking the position of the deuterium atoms in the products of a reaction involving 4-Nitrobenzaldehyde-d5, researchers can gain insights into bond-forming and bond-breaking steps. For instance, in aldol reactions involving 4-nitrobenzaldehyde, the use of a deuterated analog could help to understand the stereoselectivity and the role of catalysts in the reaction mechanism.[7]
Drug Metabolism and Pharmacokinetic (DMPK) Studies
Deuteration of drug candidates is a strategy employed to alter their metabolic profiles. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic reactions at the site of deuteration.[8] This can lead to a longer drug half-life and improved pharmacokinetic properties.
While 4-Nitrobenzaldehyde itself is not a therapeutic drug, its deuterated form can be used in several ways in DMPK studies:
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As a Labeled Metabolite: If a drug is metabolized to a 4-nitrobenzaldehyde-containing moiety, 4-Nitrobenzaldehyde-d5 can be synthesized and used as a reference standard to identify and quantify this metabolite in biological samples.
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Investigating Metabolic Pathways: By administering a deuterated drug candidate and analyzing the isotopic composition of its metabolites, researchers can identify the sites of metabolic attack. If a drug is metabolized at an aromatic ring, using a deuterated version like 4-Nitrobenzaldehyde-d5 as a model compound can help to understand the enzymes and pathways involved in aromatic hydroxylation.
Logical Flow: Application in Drug Metabolism Studies
Caption: Use of deuterated compounds in metabolism studies.
Conclusion
4-Nitrobenzaldehyde-d5 is a valuable tool for researchers in the pharmaceutical and chemical sciences. Its primary applications as an internal standard in quantitative mass spectrometry and as a probe in metabolic and reaction mechanism studies are crucial for advancing drug discovery and development. The ability to precisely quantify analytes in complex biological matrices and to understand the metabolic fate of drug candidates are key advantages offered by this stable isotope-labeled compound. As analytical techniques continue to advance, the demand for high-purity deuterated standards like 4-Nitrobenzaldehyde-d5 is expected to grow.
References
- 1. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 4-Nitrobenzaldehyde | 555-16-8 [amp.chemicalbook.com]
- 3. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. cerilliant.com [cerilliant.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
